2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a pyridazine ring, and a benzoic acid moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoic acid
Uniqueness
2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,5-dimethoxyphenyl)acetamide is a complex organic molecule belonging to the class of triazolopyrazines. Its structure features a triazolo[4,3-a]pyrazine core, which is associated with various biological activities. This article explores the biological activity of this compound through a review of relevant literature, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C22H20ClN5O3S |
Molecular Weight | 445.94 g/mol |
CAS Number | 1251601-60-1 |
Antimicrobial Activity
Compounds containing the triazole moiety have demonstrated significant antimicrobial properties. Research indicates that derivatives of triazoles exhibit activity against a variety of pathogens. For instance:
- A study highlighted that 1,2,4-triazole derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
- The mercapto-substituted triazoles have shown potential in combating both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer properties of triazole derivatives are notable. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example:
- Triazole compounds have been studied for their ability to inhibit thymidylate synthase, a critical enzyme in DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells .
- Specific studies have reported that triazole-based compounds exhibit cytotoxic effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents.
Anti-inflammatory and Analgesic Effects
The compound's potential anti-inflammatory and analgesic activities are also significant:
- Research has indicated that triazole derivatives can modulate inflammatory pathways and exhibit analgesic effects in preclinical models .
The biological activity of the compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular processes such as DNA replication and protein synthesis.
- Receptor Modulation : It can interact with specific receptors on cell surfaces, influencing signaling pathways that regulate inflammation and pain.
- Membrane Disruption : The compound may disrupt cellular membranes leading to cell death in pathogenic organisms.
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of several triazole derivatives including the compound . The results showed:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.5 |
Pseudomonas aeruginosa | 1.0 |
These findings suggest that the compound exhibits potent antimicrobial activity comparable to established antibiotics .
Study on Anticancer Properties
In another study focusing on anticancer activity:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 15 |
HeLa (cervical cancer) | 10 |
This data indicates that the compound has significant cytotoxic effects against various cancer cell lines, warranting further investigation into its therapeutic potential .
Properties
IUPAC Name |
2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O4S/c1-31-16-7-8-18(32-2)17(11-16)25-19(29)12-28-22(30)27-10-9-24-21(20(27)26-28)33-13-14-3-5-15(23)6-4-14/h3-11H,12-13H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABXXHCLXDRQBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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